molecular formula C11H13NO B13004821 4-(tert-Butyl)benzo[d]oxazole

4-(tert-Butyl)benzo[d]oxazole

Cat. No.: B13004821
M. Wt: 175.23 g/mol
InChI Key: GGGMPCNUHRDCPP-UHFFFAOYSA-N
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Description

4-(tert-Butyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a tert-butyl group at the 4-position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone. One common method is the reaction of 2-aminophenol with pivaldehyde (tert-butyl aldehyde) under acidic or basic conditions to form the desired benzoxazole ring . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of high-throughput screening to optimize reaction conditions. The use of environmentally friendly solvents and catalysts is also a focus to ensure sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison: 4-(tert-Butyl)benzo[d]oxazole is unique due to the presence of the bulky tert-butyl group, which enhances its stability and lipophilicity compared to its analogs. This makes it more suitable for certain applications, particularly in drug design, where these properties are advantageous .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-tert-butyl-1,3-benzoxazole

InChI

InChI=1S/C11H13NO/c1-11(2,3)8-5-4-6-9-10(8)12-7-13-9/h4-7H,1-3H3

InChI Key

GGGMPCNUHRDCPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)OC=N2

Origin of Product

United States

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